N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzoxazole ring, a fluorophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzoxazole ring.
Formation of Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting the benzoxazole derivative with a thiourea derivative under basic conditions.
Final Coupling: The final step involves coupling the intermediate product with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-(4-morpholinyl)-5-nitrobenzamide
- **N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
- **N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide
Uniqueness
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific combination of a benzoxazole ring, a fluorophenyl group, and a carbamothioyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H14FN3O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14FN3O2S/c22-16-9-5-4-8-15(16)20-24-17-12-14(10-11-18(17)27-20)23-21(28)25-19(26)13-6-2-1-3-7-13/h1-12H,(H2,23,25,26,28) |
InChI Key |
HHTUFSJVOSXPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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